Cas no 2228199-00-4 (2-1-(5-bromo-3-methylfuran-2-yl)cyclobutylethan-1-amine)

2-1-(5-Bromo-3-methylfuran-2-yl)cyclobutylethan-1-amine is a specialized organic compound featuring a brominated furan moiety fused with a cyclobutyl-ethylamine structure. Its unique molecular architecture, combining a heterocyclic furan ring with an amine-functionalized cyclobutane, makes it a valuable intermediate in synthetic chemistry, particularly for pharmaceutical and agrochemical applications. The bromine substituent enhances reactivity for further functionalization via cross-coupling or nucleophilic substitution reactions. The cyclobutyl group contributes to steric constraints, potentially influencing biological activity or material properties. This compound is suited for research in medicinal chemistry, where its structural motifs may be leveraged for drug discovery or as a building block in complex molecule synthesis. Proper handling and storage are recommended due to its reactive functional groups.
2-1-(5-bromo-3-methylfuran-2-yl)cyclobutylethan-1-amine structure
2228199-00-4 structure
Product Name:2-1-(5-bromo-3-methylfuran-2-yl)cyclobutylethan-1-amine
CAS No:2228199-00-4
MF:C11H16BrNO
MW:258.154842376709
CID:5927306
PubChem ID:165717542
Update Time:2025-06-09

2-1-(5-bromo-3-methylfuran-2-yl)cyclobutylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(5-bromo-3-methylfuran-2-yl)cyclobutylethan-1-amine
    • 2228199-00-4
    • EN300-1910202
    • 2-[1-(5-bromo-3-methylfuran-2-yl)cyclobutyl]ethan-1-amine
    • Inchi: 1S/C11H16BrNO/c1-8-7-9(12)14-10(8)11(5-6-13)3-2-4-11/h7H,2-6,13H2,1H3
    • InChI Key: JTPMVDCXYGVFTB-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=C(C2(CCN)CCC2)O1

Computed Properties

  • Exact Mass: 257.04153g/mol
  • Monoisotopic Mass: 257.04153g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 39.2Ų

2-1-(5-bromo-3-methylfuran-2-yl)cyclobutylethan-1-amine Pricemore >>

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Additional information on 2-1-(5-bromo-3-methylfuran-2-yl)cyclobutylethan-1-amine

Introduction to 2-1-(5-bromo-3-methylfuran-2-yl)cyclobutylethan-1-amine (CAS No. 2228199-00-4)

2-1-(5-bromo-3-methylfuran-2-yl)cyclobutylethan-1-amine, identified by its CAS number 2228199-00-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its cyclobutyl and furyl moieties, which contribute to its unique chemical properties and potential biological activities. The presence of a 5-bromo substituent and a 3-methyl group further enhances its structural complexity, making it a promising candidate for further investigation in drug discovery and development.

The structural framework of 2-1-(5-bromo-3-methylfuran-2-yl)cyclobutylethan-1-amine incorporates a fused heterocyclic system, which is known to exhibit diverse pharmacological effects. The cyclobutyl ring provides rigidity to the molecule, while the furyl group introduces polarity and potential interactions with biological targets. The 5-bromo substituent is particularly noteworthy, as bromine atoms are frequently employed in medicinal chemistry due to their ability to modulate reactivity and binding affinity. Additionally, the 3-methyl group contributes to steric hindrance, influencing the compound's overall shape and orientation in biological environments.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing furyl and brominated aromatic rings. These structural motifs have been extensively studied for their roles in modulating various biological pathways, including those involved in inflammation, pain perception, and neurodegenerative diseases. The compound 2-1-(5-bromo-3-methylfuran-2-yl)cyclobutylethan-1-amine represents a novel derivative that combines these features, offering a unique scaffold for drug design.

One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. The presence of an amine functional group at the ethyl chain terminus provides a site for further chemical modification, enabling the synthesis of derivatives with tailored biological properties. This flexibility makes 2-1-(5-bromo-3-methylfuran-2-yl)cyclobutylethan-1-amine an attractive starting point for medicinal chemists seeking to develop new therapeutic agents.

Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for their biological activity. Virtual screening techniques, combined with molecular docking studies, have been instrumental in identifying promising candidates like 2-1-(5-bromo-3-methylfuran-2-yl)cyclobutylethan-1-amine. These methods allow researchers to predict interactions between the compound and target proteins with high accuracy, thereby expediting the drug discovery process. Preliminary computational studies suggest that this molecule may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders and cancer progression.

The synthesis of 2-1-(5-bromo-3-methylfuran-2-yl)cyclobutylethan-1-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include bromination of the furyl ring, followed by cycloaddition reactions to introduce the cyclobutyl moiety. The final step involves functionalization of the ethyl chain to incorporate the amine group. Each step is carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.

In vitro studies have begun to unravel the potential pharmacological effects of 2-1-(5-bromo-3-methylfuran-2-y)cyclobutylethan-l-am ine. Initial experiments indicate that it may possess anti-inflammatory properties by modulating cytokine production pathways. Additionally, its interaction with membrane receptors has been explored, suggesting possible applications in treating neurological disorders. These findings underscore the importance of this compound as a lead structure for further development.

The role of structural diversity in drug discovery cannot be overstated. Compounds like 2-l-(5-bromo--3--methylfuran--z--yI)cycIobu tyleth an-l-am ine (CAS No 2228199--00--4) exemplify how combining distinct chemical moieties can yield novel therapeutic entities with unique properties. By leveraging existing knowledge about similar compounds, researchers can accelerate the design process while minimizing experimental risks.

As our understanding of disease mechanisms continues to evolve, so too does our approach to drug development. Small molecules like 21(51bromol33methylfuran22yI)cycIobu tyleth anllam ine CAS No 2228199--00--4) play a crucial role in this endeavor by providing starting points for targeted interventions. Whether through traditional high-throughput screening or innovative computational methods, compounds such as this one represent hope for addressing unmet medical needs.

The future directions for research on 21(51bromol33methylfuran22yI)cycIobu tyleth anllam ine CAS No 2228199--00--4) are multifaceted. Further synthesis efforts will focus on generating analogs with enhanced potency and selectivity while maintaining structural integrity. Additionally biologists will continue evaluating its interactions within complex cellular systems aiming clarify its mechanism action beyond initial observations

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